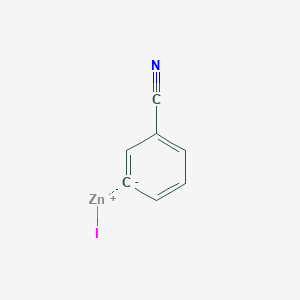

3-Cyanophenylzinc iodide

Vue d'ensemble

Description

3-Cyanophenylzinc iodide is an organometallic compound. It has a molecular formula of C7H4INZn and a molecular weight of 294.41 .

Molecular Structure Analysis

The linear formula of 3-Cyanophenylzinc iodide is NCC6H4ZnI . The InChI string representation is1S/C7H4N.HI.Zn/c8-6-7-4-2-1-3-5-7;;/h1-2,4-5H;1H;/q;;+1/p-1 . Physical And Chemical Properties Analysis

3-Cyanophenylzinc iodide is a solution with a concentration of 0.5 M in THF . It has a density of 0.998 g/mL at 25 °C . The storage temperature is 2-8°C .Applications De Recherche Scientifique

Synthesis of 5-Substituted 2-Furaldehydes

3-Cyanophenylzinc iodide can be used as a reagent/substrate in the palladium-catalyzed synthesis of 5-substituted 2-furaldehydes . These compounds are of biological importance and are used in various research applications .

Di-functionalization of Indenes

This compound can also be used as a substrate in the di-functionalization of indenes via α-carbonylalkylarylation . This process yields α-carbonyl- alkylarylated indenes, which are important in the field of organic chemistry .

Proteomics Research

3-Cyanophenylzinc iodide is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

Molecular Formula Studies

The molecular formula of 3-Cyanophenylzinc iodide is NCC6H4ZnI . Studies involving this compound can provide valuable insights into its structure and properties .

Storage and Handling

Understanding the storage and handling of 3-Cyanophenylzinc iodide is crucial for its use in scientific research. It has a concentration of 0.5 M in THF and should be stored at 4° C .

Safety Information

Knowledge of the safety information of 3-Cyanophenylzinc iodide is essential for its safe use in research. It is classified as Acute Tox. 4 Oral - Carc. 2 - Eye Irrit. 2 - Flam. Liq. 2 - STOT SE 3 .

Safety and Hazards

3-Cyanophenylzinc iodide is classified as a dangerous substance. It is highly flammable (H225), harmful if swallowed (H302), causes serious eye irritation (H319), may cause respiratory irritation (H335), and is suspected of causing cancer (H351) . It should be kept away from heat, sparks, open flames, and hot surfaces .

Mécanisme D'action

Target of Action

3-Cyanophenylzinc iodide is primarily used as a reagent or substrate in various chemical reactions . Its primary targets are the molecules it reacts with, such as palladium in the synthesis of 5-substituted 2-furaldehydes , and indenes in the di-functionalization of indenes via α-carbonylalkylarylation .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, in the palladium-catalyzed synthesis of 5-substituted 2-furaldehydes, 3-Cyanophenylzinc iodide acts as a substrate, reacting with palladium to form the desired product . Similarly, in the di-functionalization of indenes, it undergoes α-carbonylalkylarylation to yield α-carbonyl-alkylarylated indenes .

Biochemical Pathways

The compound plays a crucial role in the synthesis of 5-substituted 2-furaldehydes and α-carbonyl-alkylarylated indenes . These products may further participate in various biochemical pathways depending on their structure and functional groups.

Result of Action

The primary result of 3-Cyanophenylzinc iodide’s action is the formation of new compounds through chemical reactions. For example, it helps in the synthesis of 5-substituted 2-furaldehydes and α-carbonyl-alkylarylated indenes . The exact molecular and cellular effects of these products would depend on their specific structures and properties.

Propriétés

IUPAC Name |

benzonitrile;iodozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N.HI.Zn/c8-6-7-4-2-1-3-5-7;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBFIVLHOWOJRD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[C-]=CC(=C1)C#N.[Zn+]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyanophenylzinc iodide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,5,7,9,11,13,15-Octakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1598720.png)